

Palmitoyl Hexapeptide-12: A Technical Guide to Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *Palmitoyl Hexapeptide-12*

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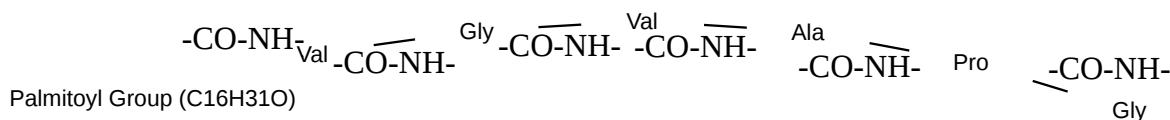
Abstract

Palmitoyl Hexapeptide-12, a lipopeptide comprised of a palmitic acid moiety attached to a six-amino-acid peptide chain (Val-Gly-Val-Ala-Pro-Gly), is a prominent biomimetic ingredient in advanced dermatological and cosmetic formulations. This technical guide provides an in-depth overview of its chemical structure, synthesis, and mechanism of action. Detailed experimental protocols for its solid-phase synthesis and purification are presented, alongside a summary of its key analytical characterization data. Furthermore, the signaling pathway through which **Palmitoyl Hexapeptide-12** is understood to exert its biological effects, primarily the stimulation of extracellular matrix proteins, is delineated. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and application of bioactive peptides.

Chemical Structure and Properties

Palmitoyl Hexapeptide-12 is a synthetic lipopeptide. The attachment of the lipophilic palmitoyl group to the N-terminus of the hexapeptide (VGVAPG) significantly enhances its stability and ability to penetrate the stratum corneum of the skin.^{[1][2]} The peptide sequence itself is a fragment of elastin, a key protein in the extracellular matrix (ECM) responsible for skin elasticity.^[1]

Below is a diagram representing the chemical structure of **Palmitoyl Hexapeptide-12**.



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Figure 1: Chemical structure of **Palmitoyl Hexapeptide-12**.

Physicochemical Properties

A summary of the key physicochemical properties of **Palmitoyl Hexapeptide-12** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C38H68N6O8	[3]
Molecular Weight	737.0 g/mol	[3]
Amino Acid Sequence	Val-Gly-Val-Ala-Pro-Gly (VGVAPG)	[1]
CAS Number	171263-26-6	[2]
Appearance	White to off-white powder	
Solubility	Oil-soluble	
Purity (typical)	>95%	

Synthesis of Palmitoyl Hexapeptide-12

The synthesis of **Palmitoyl Hexapeptide-12** is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids, which is base-labile, and acid-labile side-chain protecting groups, provides an orthogonal protection strategy.

General Workflow for Solid-Phase Synthesis

The overall workflow for the solid-phase synthesis of **Palmitoyl Hexapeptide-12** is depicted in the following diagram.



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Figure 2: General workflow for the solid-phase synthesis of **Palmitoyl Hexapeptide-12**.

Detailed Experimental Protocol

The following is a representative protocol for the manual solid-phase synthesis of **Palmitoyl Hexapeptide-12** on a 0.1 mmol scale.

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH)
- Palmitic acid
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

- Preparative RP-HPLC system with a C18 column

Procedure:

- Resin Preparation:
 - Swell 0.1 mmol of Fmoc-Gly-Wang resin in DMF in a reaction vessel for 1 hour.
 - Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10 minutes to remove the Fmoc group. Repeat this step once.
 - Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Peptide Chain Elongation (performed for each amino acid in the sequence: Pro, Ala, Val, Gly, Val):
 - Coupling: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF. Add this activation mixture to the resin. Agitate for 2 hours at room temperature.
 - Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
 - Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Repeat.
 - Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Palmitoylation:
 - After the final Fmoc deprotection of the N-terminal Valine, wash the resin as described above.
 - Dissolve 3 equivalents of palmitic acid, 3 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF. Add this to the resin and agitate for 4 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- Cleavage and Deprotection:

- Dry the resin under vacuum.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
- Purification:
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
 - Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
 - Collect the fractions containing the pure peptide.
- Lyophilization:
 - Combine the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Characterization

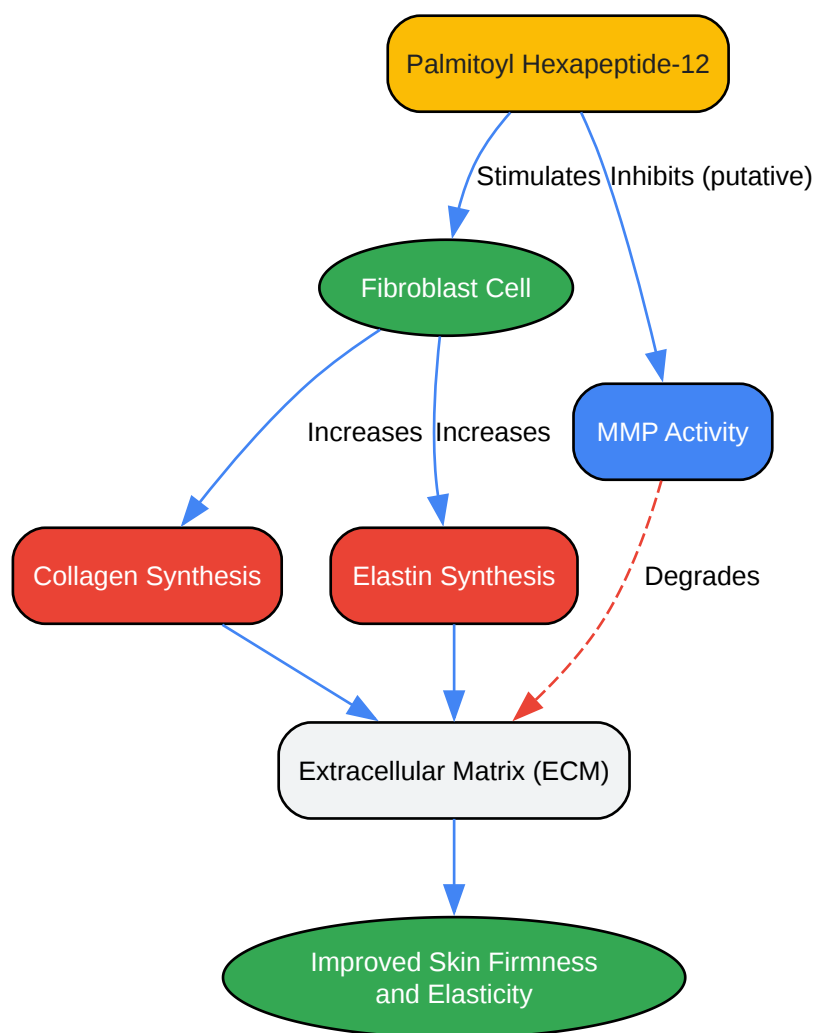
The purity and identity of the synthesized **Palmitoyl Hexapeptide-12** are confirmed using various analytical techniques.

Analytical Technique	Observation	Reference(s)
Analytical RP-HPLC	A single major peak indicating high purity (>95%). Retention time is dependent on the specific method.	[4]
Mass Spectrometry (LC-MS/MS)	Expected $[M-H]^-$ ion at m/z 735.50.	[5]
NMR Spectroscopy	The spectrum would show characteristic peaks for the aliphatic chain of palmitic acid and the amino acid residues.	[6]

Biological Activity and Signaling Pathway

Palmitoyl Hexapeptide-12 is classified as a "matrikine," a peptide fragment derived from the degradation of extracellular matrix proteins that can regulate cell activities.[1] Its primary mechanism of action involves stimulating fibroblasts to synthesize key components of the ECM, such as collagen and elastin. This leads to an improvement in skin firmness and elasticity.

The proposed signaling pathway for **Palmitoyl Hexapeptide-12** is illustrated below.



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Figure 3: Proposed signaling pathway of **Palmitoyl Hexapeptide-12**.

By stimulating the production of collagen and elastin, and potentially inhibiting the activity of matrix metalloproteinases (MMPs) which degrade the ECM, **Palmitoyl Hexapeptide-12** helps to maintain the structural integrity of the skin. This can result in a reduction in the appearance of fine lines and wrinkles and an overall improvement in skin tone and texture.

Conclusion

Palmitoyl Hexapeptide-12 is a well-characterized lipopeptide with demonstrated efficacy in modulating skin cell behavior. Its synthesis via Fmoc-SPPS is a robust and established method, yielding a high-purity product. The understanding of its mechanism of action as a matrikine that stimulates ECM protein synthesis provides a strong basis for its application in

skincare and dermatological products aimed at addressing the signs of aging. Further research may continue to elucidate the full spectrum of its biological activities and optimize its delivery for enhanced therapeutic and cosmetic benefits.

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